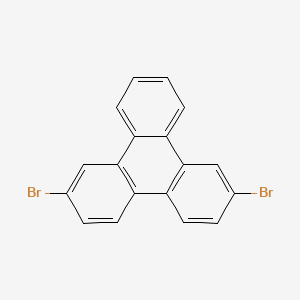

2,7-Dibromotriphenylene

描述

Classical Approaches to Triphenylene (B110318) Synthesis

The formation of the triphenylene scaffold is a key step that has been approached through various synthetic strategies. These methods typically involve the cyclization of appropriately substituted precursors.

One of the most common and effective methods for synthesizing the triphenylene core is through the oxidative cyclization of o-terphenyl (B166444) precursors. uea.ac.uk This reaction involves the intramolecular coupling of two aryl units to form the final condensed ring system. The choice of oxidizing agent is critical to the success of this transformation.

Ferric chloride (FeCl₃) is a widely used and effective oxidizing agent for the synthesis of triphenylene derivatives. uea.ac.uknih.govresearchgate.net The reaction, often referred to as a Scholl-type reaction, proceeds by treating an o-terphenyl precursor with FeCl₃ in a suitable solvent, such as dichloromethane (B109758). uea.ac.ukuea.ac.uk This method is particularly useful for the synthesis of both symmetrical and unsymmetrical triphenylenes. uea.ac.uk For instance, the oxidative coupling of a mixture of a biphenyl (B1667301) derivative and a catechol derivative in the presence of FeCl₃ can yield asymmetrically substituted triphenylenes. semanticscholar.org The reaction conditions are generally mild, and the reagent is relatively inexpensive. nih.gov However, the Scholl reaction can sometimes lead to side products through oligomerization or rearrangements, which can complicate purification. researchgate.net

| Precursor Example | Oxidizing Agent | Product | Reference |

| o-Terphenyl | Ferric Chloride (FeCl₃) | Triphenylene | uea.ac.ukuea.ac.uk |

| 3,3''- and 4,4''-dimethoxy terphenyls | Ferric Chloride (FeCl₃) | Corresponding dimethoxytriphenylenes | researchgate.net |

| Tetraalkoxybiphenyl and monoalkoxybromobenzene | Ferric Chloride (FeCl₃) | β-Bromopentakis(alkoxy)triphenylene | tandfonline.com |

While FeCl₃ is common, other oxidizing agents have also been successfully employed in the synthesis of triphenylenes. Molybdenum(V) chloride (MoCl₅) has been shown to be an efficient reagent for promoting the Scholl oxidation to construct the triphenylene skeleton, often in high yields. uea.ac.uktandfonline.comsci-hub.se Other agents like vanadyl trichloride (B1173362) (VOCl₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have also been utilized. uea.ac.ukresearchgate.nettandfonline.com The choice of oxidant can influence the reaction's efficiency and compatibility with various functional groups present on the precursor molecules. researchgate.nettandfonline.com For instance, VOCl₃ has been noted for allowing milder reaction conditions. tandfonline.com

| Oxidizing Agent | Application | Reference |

| Molybdenum(V) Chloride (MoCl₅) | Synthesis of substituted triphenylenes | uea.ac.ukresearchgate.nettandfonline.com |

| Vanadyl Trichloride (VOCl₃) | Synthesis of mesogenic triphenylenes | uea.ac.uktandfonline.com |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Used in combination with an acid for oxidative cyclization | researchgate.netresearchgate.net |

Photocyclization offers another route to the triphenylene core. uea.ac.uk This method typically involves the irradiation of a stilbene-like precursor with UV light in the presence of an oxidizing agent, such as iodine. uea.ac.ukrsc.org The reaction proceeds through an excited state, leading to the formation of a new carbon-carbon bond and subsequent aromatization. rsc.org Photocyclization can be highly regiospecific, making it a valuable tool for the synthesis of asymmetrically substituted triphenylenes. rsc.org For example, the photolysis of specific 1,1':2',1"-terphenyl derivatives in the presence of iodine yields well-defined substituted triphenylenes. rsc.org

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, provides another pathway to the triphenylene framework. uea.ac.ukpku.edu.cnwikipedia.org This [4+2] cycloaddition reaction typically involves a diene and a dienophile. wikipedia.org In the context of triphenylene synthesis, this can involve the reaction of a phenanthrene-based diene with a suitable dienophile, or the palladium-catalyzed [2+2+2] cycloaddition of arynes. uea.ac.ukpku.edu.cnresearchgate.net This latter approach has proven to be a straightforward method for producing triphenylene derivatives, including those with complex, star-shaped structures. researchgate.net The Diels-Alder strategy is versatile and can accommodate a variety of substituents on the starting materials, allowing for the synthesis of a wide range of functionalized triphenylenes. pku.edu.cnresearchgate.net

Regioselective Bromination Techniques for 2,7-Substitution

Once the triphenylene core is synthesized, the next critical step in producing 2,7-dibromotriphenylene (B88987) is the introduction of bromine atoms at the specific 2 and 7 positions. This requires a regioselective bromination reaction. The positions on the triphenylene ring exhibit different reactivities towards electrophilic substitution.

The direct bromination of a tetramethoxytriphenylene derivative has been shown to yield the 2,7-dibromo product. uea.ac.uk The reaction of 2,3,7,10-tetramethoxytriphenylene with bromine in dichloromethane at low temperatures leads to the desired 2,7-dibrominated product. uea.ac.uk The regioselectivity of this reaction is governed by the directing effects of the existing methoxy (B1213986) groups on the aromatic rings. Furthermore, various brominating agents and conditions have been explored to achieve high regioselectivity in the bromination of activated aromatic compounds. researchgate.netorientjchem.orgnih.gov For instance, N-bromosuccinimide (NBS) is a common reagent used for the selective bromination of aromatic systems. nih.gov The choice of solvent and temperature can also play a crucial role in controlling the position of bromination. nih.gov In some cases, ionic or radical mechanisms can lead to different isomers, highlighting the importance of carefully controlled reaction conditions to obtain the desired 2,7-dibromo substitution pattern. tandfonline.com

Structure

3D Structure

属性

IUPAC Name |

2,7-dibromotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGPBYGXGRDFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583088 | |

| Record name | 2,7-Dibromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888041-37-0 | |

| Record name | 2,7-Dibromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromotriphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,7 Dibromotriphenylene and Its Precursors

Advanced Synthetic Strategies for 2,7-Dibromotriphenylene (B88987)

Advanced synthetic routes to this compound and its derivatives employ a variety of modern organic chemistry techniques. These strategies are designed to provide efficient and controlled access to the target molecule and its analogs, which are valuable for materials science applications.

On-Surface Stepwise Dehalogenative Homocoupling on Au(111) Surface

A cutting-edge approach for synthesizing carbon nanostructures with atomic precision is the on-surface, stepwise dehalogenative homocoupling. researchgate.netacs.org This method has been specifically applied to create nanostructures from precursors like this compound on a gold (Au(111)) surface. researchgate.netacs.orgglobalauthorid.com The process involves the thermal evaporation of the molecular precursor onto the gold substrate in an ultrahigh vacuum environment. nih.gov

The synthesis proceeds through a series of temperature-controlled steps:

Dehalogenation: Upon annealing, the carbon-bromine bonds in the this compound molecules cleave, generating reactive radical species on the gold surface. researchgate.netacs.org The gold surface plays a crucial catalytic role in lowering the activation energy for this dehalogenation step. acs.orgnih.gov

Homocoupling: The resulting triphenylene radicals then couple with each other to form larger polymeric structures. researchgate.net The pristine and highly ordered nature of the Au(111) surface can guide the self-assembly of the precursors, leading to the formation of well-defined one-dimensional chains or two-dimensional networks. acs.orgrsc.org

This technique allows for the direct visualization of the reaction intermediates and final products using advanced imaging techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). acs.orgrsc.org The stepwise nature of the reaction, controlled by annealing temperatures, enables precise control over the final structure of the synthesized nanomaterial. researchgate.netacs.org For instance, starting with 4,4''-dibromo-para-terphenyl (DBTP), an oriented nanomesh of graphene nanoribbons can be obtained through a fine-tuned, annealing-triggered on-surface polymerization. researchgate.net This process goes through two well-defined intermediate products: para-phenylene oligomers and ordered sub-micrometric molecular wires of poly-para-phenylene. researchgate.net

It has also been demonstrated that introducing extrinsic sodium (Na) atoms can facilitate the dehalogenative reactions on a Au(111) surface. tongji.edu.cn The sodium assists in separating the dissociated halogen atoms from the carbon-based nanostructures, which is significant for achieving atomically precise structures. tongji.edu.cn

Suzuki Coupling Reactions in the Synthesis of Substituted Triphenylenes

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in organic synthesis, widely used for the formation of carbon-carbon bonds. tandfonline.comnih.gov This reaction is particularly valuable for the synthesis of substituted triphenylenes, offering a route to a wide range of derivatives with tailored electronic and physical properties. chemicalbook.comnih.govresearchgate.net

In the context of this compound, the two bromine atoms serve as reactive handles for Suzuki coupling reactions. By reacting this compound with various arylboronic acids or their esters in the presence of a palladium catalyst and a base, different aryl groups can be introduced at the 2 and 7 positions. researchgate.net This allows for the synthesis of a diverse library of 2,7-diaryl-substituted triphenylenes. researchgate.net

The general scheme for the Suzuki coupling of this compound is as follows:

This compound + 2 Ar-B(OR)₂ → 2,7-Diaryltriphenylene + 2 B(OR)₂Br (where Ar represents an aryl group and B(OR)₂ is a boronic acid or ester)

The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. mdpi.com For example, Pd(PPh₃)₄ and Pd(OAc)₂ are commonly used catalysts, often in combination with phosphine (B1218219) ligands. researchgate.netacademie-sciences.fr The reaction conditions can be optimized to control the degree of substitution, allowing for either mono- or diarylation.

This methodology has been successfully employed to synthesize a variety of functionalized triphenylenes, including those with potential applications as liquid crystalline semiconductors and in organic light-emitting diodes (OLEDs). chemicalbook.comrsc.org

Modified Synthetic Strategies for Late-Stage Functional Group Interchange

Late-stage functionalization (LSF) is a synthetic strategy that focuses on introducing or modifying functional groups on a complex molecule at a late stage of the synthesis. wikipedia.orgnih.gov This approach is highly valuable as it allows for the rapid diversification of a core molecular scaffold, such as triphenylene, to generate a range of analogs with different properties without the need to re-synthesize the entire molecule from scratch. rsc.orgrsc.org

For triphenylene derivatives, late-stage functionalization can be achieved through various transformations. rsc.org One powerful technique involves the regioselective introduction of a handle, such as an iodine atom, which can then be further manipulated. rsc.org For example, a novel approach for the diversification of tetraphenylene (B3251814) involves regioselective late-stage iodination followed by atom(s) insertion into the resulting cyclic iodonium (B1229267) salts. rsc.org

Functional group interchange (FGI) is a key aspect of LSF, where one functional group is converted into another. chegg.comsolubilityofthings.com Common FGI reactions include:

Halogen-metal exchange: Bromine atoms on this compound can be exchanged with lithium or magnesium, creating organometallic intermediates that can react with various electrophiles.

Cross-coupling reactions: As discussed in the previous section, the bromine atoms are ideal for various palladium-catalyzed cross-coupling reactions beyond Suzuki coupling, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Nucleophilic aromatic substitution: The bromine atoms can be replaced by nucleophiles, although this often requires harsh conditions or activation by electron-withdrawing groups.

These modified synthetic strategies provide a powerful toolbox for the fine-tuning of the properties of triphenylene-based materials for specific applications.

Synthesis of Key Precursors and Intermediates

Preparation of Biphenyl (B1667301) and Terphenyl Derivatives

The synthesis of triphenylenes often proceeds through the construction of o-terphenyl (B166444) intermediates, which are then cyclized to form the triphenylene core. tandfonline.comuea.ac.uk The synthesis of these biphenyl and terphenyl precursors is therefore of fundamental importance.

A common and efficient method for preparing biphenyl and terphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. tandfonline.comnih.gov For example, unsymmetrically substituted p-terphenyls can be synthesized in high yields via sequential, regioselective Suzuki-Miyaura coupling reactions in a flow reactor system. tandfonline.com This involves the reaction of a dihalogenated arene with different arylboronic acids in a stepwise manner. tandfonline.com

Another approach involves the nickel-mediated Yamamoto coupling of o-dibromoarenes, which has been shown to be a concise and high-yielding method for preparing substituted triphenylenes, especially electron-deficient systems that are challenging to synthesize via oxidative cyclization. rsc.org The synthesis of the o-terphenyl precursor via Suzuki coupling can sometimes result in modest yields. rsc.org

A convergent approach to biphenyl and terphenyl monomers for macrocycle synthesis has also been described. nih.gov For instance, a biphenyl monomer was prepared in 95% yield via the Suzuki coupling of a boronate ester and an alkyne using a palladium catalyst. nih.gov

Below is a table summarizing some key biphenyl and terphenyl precursors and their synthetic routes:

| Precursor/Intermediate | Synthetic Method | Reference |

| Substituted o-terphenyls | Suzuki-Miyaura cross-coupling | tandfonline.comrsc.org |

| Unsymmetrical p-terphenyls | Sequential Suzuki-Miyaura coupling | tandfonline.com |

| Biphenyl monomer | Suzuki coupling of boronate ester and alkyne | nih.gov |

| 6,6'-diiodo-4,4'-dibromo-3,3'-dimethoxybiphenyl | Facile, efficient, and economical procedure | nih.gov |

Synthesis of 2,7-Dibromo-9-heterofluorenes as Related Building Blocks

2,7-Dibromo-9-heterofluorenes are a class of compounds structurally related to this compound and serve as important building blocks in polymer chemistry and materials science. researchgate.netacs.org These molecules feature a fluorene (B118485) core where the C9 carbon atom is replaced by a heteroatom such as silicon (silafluorene), phosphorus (phosphafluorene), or germanium (germafluorene). researchgate.netsciengine.comsciengine.com

A general and efficient strategy for the synthesis of 2,7-dibromo-9-heterofluorenes has been developed, starting from the readily prepared 6,6'-diiodo-4,4'-dibromo-3,3'-dimethoxybiphenyl. nih.govresearchgate.net This key intermediate can be converted into various 2,7-dibromo-9-heterofluorenes, opening the door to new classes of inorganic and organometallic conjugated polymeric materials. nih.govresearchgate.net

For example, 2,7-dibromo-9-silafluorenes are used as key building blocks in the synthesis of poly(2,7-dibenzosiloles), which are a class of high-energy-gap light-emitting polymers. researchgate.net The synthesis of 2,7-dibromo-3,6-dimethoxyl-9-phenyl-9-phosphafluorene oxide has also been reported as a building block for host materials in organic light-emitting diodes. spiedigitallibrary.org

The general synthetic approach allows for the introduction of various substituents on the heterofluorene core, enabling the tuning of their optoelectronic properties. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2,7 Dibromotriphenylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. libretexts.org By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. libretexts.org

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. In the case of 2,7-Dibromotriphenylene (B88987), the aromatic protons exhibit characteristic shifts in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic C-H | 7.0 - 9.0 | Doublet, Multiplet | 7.0 - 9.0 |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct insight into the carbon framework of a molecule. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal, making it a powerful tool for determining the total number of non-equivalent carbons. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap, even in complex molecules. libretexts.org

For this compound, the aromatic carbons are expected to resonate in the range of 110-150 ppm. bhu.ac.in The carbons directly bonded to the bromine atoms would experience a shift due to the electronegativity and heavy atom effect of bromine. Broadband proton decoupling is a standard technique used in ¹³C NMR to simplify the spectrum by removing the coupling between carbon and hydrogen atoms, resulting in a spectrum of singlets for each carbon. libretexts.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | 110 - 140 |

| Aromatic C-Br | 115 - 130 |

| Aromatic Quaternary C | 120 - 150 |

Mass Spectrometry Techniques (e.g., MALDI-TOF)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. biomerieux.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of organic molecules, providing a rapid and sensitive means of determining molecular weight. biomerieux.comnih.gov In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the gentle ionization and desorption of the analyte molecules with minimal fragmentation. biomerieux.com

The MALDI-TOF spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak would appear as a characteristic isotopic cluster. The relative intensities of these peaks can be used to confirm the presence and number of bromine atoms in the molecule.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound in Mass Spectrometry (Note: The molecular formula of this compound is C₁₈H₁₀Br₂. The exact masses of the most abundant isotopes are used for this prediction: ¹²C ≈ 12.0000, ¹H ≈ 1.0078, ⁷⁹Br ≈ 78.9183, ⁸¹Br ≈ 80.9163.)

| Isotopologue | Nominal Mass (m/z) | Relative Abundance (%) |

| [C₁₈H₁₀⁷⁹Br₂]⁺ | 384 | ~25 |

| [C₁₈H₁₀⁷⁹Br⁸¹Br]⁺ | 386 | ~50 |

| [C₁₈H₁₀⁸¹Br₂]⁺ | 388 | ~25 |

X-ray Diffraction (XRD) Analysis of Crystalline Structures

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for a crystalline compound. rigaku.comscispace.com This technique requires a high-quality single crystal of the material, which is mounted and rotated in a focused beam of X-rays. youtube.com The resulting diffraction pattern is a unique three-dimensional map of the electron density within the crystal, from which the positions of individual atoms can be determined with high precision. uol.deuhu-ciqso.es

For this compound, a successful SC-XRD analysis would yield crucial data, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise location of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between bonds, confirming the molecular geometry.

Intermolecular Interactions: Information on how the molecules pack together in the solid state, including any π-π stacking or halogen bonding interactions.

Although a specific crystallographic information file (CIF) for this compound was not found in the search results, the technique itself is the gold standard for unambiguous structure determination. rigaku.com

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a complementary technique that is particularly useful for analyzing polycrystalline materials or when single crystals are not available. scispace.comlibretexts.org Instead of a single crystal, a powdered sample containing a vast number of randomly oriented crystallites is used. libretexts.org The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). libretexts.org

The PXRD pattern of this compound would serve as a unique "fingerprint" for the crystalline phase of the compound. ucmerced.edu It can be used for:

Phase Identification: By comparing the experimental pattern to a database of known patterns. ucmerced.edu

Purity Analysis: To detect the presence of crystalline impurities.

Lattice Parameter Refinement: To obtain information about the unit cell dimensions.

The positions and relative intensities of the diffraction peaks are determined by the crystal structure of the material according to Bragg's Law. pdx.edu

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of materials. In the context of this compound, both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide critical insights into its solid-state arrangement and the structures formed through on-surface synthesis.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a surface imaging technique that provides detailed information about the topography and composition of a sample. secat.net The technique uses a focused beam of electrons to scan the sample's surface, generating signals that create a high-resolution image. secat.net SEM analysis is valuable for quality assurance, material characterization, and failure analysis across various industries, including electronics and chemical engineering. secat.net For many materials, SEM can reveal microstructural details like grain size and orientation. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the visualization of internal structures and even atomic-scale details. rsc.org In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions are used to form an image. rsc.org This technique is particularly powerful for characterizing the morphology, size, and crystal structure of nanomaterials. researchgate.netresearchgate.net

For this compound, TEM is instrumental in studying the nanostructures formed during on-surface synthesis experiments. For example, when this compound is used as a precursor to grow graphene nanoribbons, TEM can confirm the structure and dimensions of the resulting ribbons. High-resolution TEM (HRTEM) can even reveal the lattice planes of crystalline nanoparticles, confirming their monocrystalline nature. researchgate.net The morphology of nanoparticles, whether they are aggregated or well-dispersed, can be clearly observed with TEM. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its structure and bonding. researchgate.net These methods are non-destructive and require minimal sample preparation. researchgate.netmdpi.com

IR spectroscopy relies on the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. tanta.edu.egvscht.cz A key requirement for a vibration to be IR active is a change in the molecule's dipole moment during the vibration. tanta.edu.eg The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes, such as stretching and bending of bonds. tanta.edu.eg

Raman spectroscopy, on the other hand, is a light scattering technique. When monochromatic light from a laser interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, which corresponds to the vibrational energy levels of the molecule. A change in the polarizability of the molecule during vibration is necessary for a mode to be Raman active.

For this compound, the IR and Raman spectra would be characterized by specific bands corresponding to the vibrations of the triphenylene (B110318) core and the C-Br bonds.

Expected Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1650 - 1400 | IR, Raman |

| Aromatic C-H In-plane Bend | 1300 - 1000 | IR, Raman |

| Aromatic C-H Out-of-plane Bend | 900 - 675 vscht.cz | IR, Raman |

| C-Br Stretch | 650 - 550 | IR, Raman |

This table represents generalized expected ranges for the specified vibrational modes. Actual peak positions for this compound would require experimental data or theoretical calculations.

The out-of-plane bending modes are particularly useful for determining the substitution pattern on the aromatic ring. vscht.cz The combination of IR and Raman spectroscopy provides complementary information due to their different selection rules, allowing for a more complete structural characterization.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu This technique is used to gain both qualitative and quantitative information about a compound. libretexts.org The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. msu.edulibretexts.org

The resulting UV-Vis absorption spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the molecule absorbs light at that wavelength, are key characteristics. msu.edu For organic molecules, these electronic transitions typically involve π electrons in conjugated systems. msu.edu

Fluorescence emission spectroscopy provides complementary information. After a molecule is excited to a higher electronic state by absorbing light, it can relax back to the ground state by emitting a photon. edinst.com The resulting emission spectrum shows the intensity of the emitted light as a function of wavelength. edinst.com The difference between the absorption and emission maxima is known as the Stokes shift.

In the case of this compound, its extended π-conjugated system gives rise to characteristic absorption and emission spectra. The position of the absorption and emission bands can be influenced by the solvent and the molecular environment. units.it Derivatives of this compound have been studied for their photophysical properties, which are crucial for applications in organic electronics. For example, triphenylene-based hole-transporting materials have been synthesized and their UV-Vis absorption and emission spectra in solution and as thin films have been characterized. rsc.org A red shift in the absorption spectrum when moving from solution to a thin film can indicate strong intermolecular π-π interactions. researchgate.net

Illustrative Photophysical Data for a this compound Derivative (TPH-D):

| Property | Value |

| Absorption λmax (solution) | 366 nm rsc.org |

| Emission λmax (solution) | 438 nm rsc.org |

| Optical Band Gap (Eopt g) | 2.99 eV rsc.org |

Data for TPH-D, a derivative of this compound, from reference rsc.org.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. cnrs.frinnovatechlabs.com The technique works by irradiating a sample with an X-ray beam, which causes the ejection of core-level electrons. gumed.edu.pl The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. cnrs.fr

The binding energy of an electron is characteristic of the element from which it was ejected and its chemical environment. cardiff.ac.uk Small shifts in binding energy, known as chemical shifts, provide information about the oxidation state and bonding of the atoms. cnrs.fr XPS is effective for a wide range of materials, including conductive and insulating samples. innovatechlabs.com

In the context of this compound, XPS is a powerful tool for studying its on-surface reactions. For example, in the on-surface synthesis of polymers or graphene nanoribbons from this compound precursors on metal substrates like Au(111), XPS can be used to monitor the step-wise dehalogenation process. researchgate.net By tracking the intensity and binding energy of the Br 3d and C 1s core levels, researchers can follow the cleavage of the C-Br bonds and the formation of new C-C bonds. researchgate.netacs.org Fast XPS allows for kinetic measurements of these surface-confined polymerization reactions. researchgate.net

XPS can also be used to confirm the formation of organometallic intermediates during the reaction, where the triphenylene units are coordinated to metal adatoms before covalent coupling occurs. The technique is also invaluable for detecting surface contaminants. innovatechlabs.com

Scanning Tunneling Microscopy (STM) for Surface Confined Structures

Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique that can visualize the topography of a surface at the atomic level. mpg.de It operates based on the quantum mechanical phenomenon of tunneling. A sharp, conducting tip is brought very close to a conducting or semiconducting surface, and a bias voltage is applied between them. Electrons can then "tunnel" across the vacuum gap, creating a tunneling current. The magnitude of this current is exponentially dependent on the tip-sample distance, which allows for extremely precise height measurements.

STM is particularly well-suited for studying the self-assembly and on-surface reactions of molecules like this compound. mpg.de By depositing the molecules onto a clean, single-crystal surface, such as Au(111), under ultra-high vacuum conditions, their arrangement and subsequent chemical transformations can be observed in real-time with atomic precision. nih.govbeilstein-journals.org

Studies on this compound have utilized STM to investigate its dehalogenative homocoupling on Au(111). researchgate.net STM images reveal the formation of organometallic intermediates and the final polymeric structures. researchgate.net The herringbone reconstruction of the Au(111) surface can act as a template, influencing the adsorption and orientation of the molecules. beilstein-journals.org High-resolution STM can provide detailed information about the bonding and connectivity within the newly formed nanostructures. researchgate.net For instance, the formation of nanowires and the specific linkages between the monomer units can be directly visualized. researchgate.net

STM studies have also been crucial in understanding the impact of different halogens (e.g., bromine vs. iodine) on the on-surface polymerization process, as they affect reaction temperatures and kinetics. researchgate.net

Optical-Pump Terahertz-Probe Spectroscopy for Charge Carrier Mobility

Optical-Pump Terahertz-Probe (OPTP) spectroscopy, also known as time-resolved terahertz spectroscopy (TRTS), is a powerful, non-contact, all-optical technique used to investigate the dynamics of charge carriers in semiconductor materials on ultrafast timescales. rsc.orgaps.org In an OPTP experiment, a material is first excited by an ultrashort optical laser pulse (the "pump"), which generates mobile charge carriers (electrons and holes). acs.org A time-delayed terahertz pulse (the "probe") is then passed through the photoexcited region of the sample. aip.org The change in the transmission of the THz pulse, which is directly related to the material's complex conductivity, is measured as a function of the delay time between the pump and probe pulses. rsc.org

This technique allows for the direct measurement of key charge transport parameters without the need for fabricating electrodes. acs.org By analyzing the frequency-dependent photoconductivity, one can extract the charge carrier mobility (μ) and the charge carrier density (N). The technique is particularly sensitive to carrier scattering rates, which often lie in the THz frequency range, providing deep insights into the fundamental mechanisms that govern charge transport. chemicalbook.comtandfonline.com

A specific study applying OPTP spectroscopy to this compound has not been identified in the reviewed literature. However, the charge carrier mobility in various other triphenylene derivatives has been extensively studied, primarily using the Time-of-Flight (TOF) technique. These studies reveal that triphenylene-based materials, known for forming ordered columnar structures in their liquid crystalline phases, are excellent candidates for efficient charge transport. rsc.org Both hole and electron transport have been observed, with mobilities highly dependent on the molecular structure, side chains, and the degree of order in the material. acs.org

The table below presents a selection of reported charge carrier mobilities for various triphenylene derivatives, measured primarily by the TOF method. These values provide a context for the expected charge transport properties of this compound.

| Compound/System | Phase | Mobility (μ) [cm²/Vs] | Carrier Type | Measurement Technique |

| Hexapentyloxytriphenylene (H5T) | Discotic Columnar (Dₕ) | 1 x 10⁻³ | Electron | TOF |

| Hexabutyloxytriphenylene (H4T) | Discotic Hexagonal Plastic | 1.9 x 10⁻² | Electron | TOF |

| Hexahexylthiotriphenylene (HHTT) | Helical Columnar (H) | 0.08 | Electron | TOF |

| Perfluoroalkylated Triphenylene Derivative | Colₕd | ~1 x 10⁻⁴ | Positive & Negative | TOF |

| Triphenylene-Tris(naphthaleneimidazole) Derivative | Thin Film | 1.3 x 10⁻³ | Electron | FET |

| Triphenylene Dimer | Liquid Crystalline | ~1 x 10⁻² | Hole | TOF & PR-TRMC |

This table is generated based on data from multiple sources. iut.ac.iracs.orgacs.org

Given the planar, conjugated core of this compound, it is expected to exhibit significant charge carrier mobility. An OPTP study would be invaluable to determine its intrinsic, short-range charge carrier mobility and to understand the ultrafast dynamics of photogenerated carriers. Such an investigation would provide fundamental insights into its potential for use in organic electronic applications and would be a significant contribution to the broader understanding of charge transport in polycyclic aromatic hydrocarbons.

Theoretical and Computational Investigations of 2,7 Dibromotriphenylene

Quantum Mechanical (QM) Calculations for Electronic Structure and Conformation

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and stable geometric conformation of 2,7-Dibromotriphenylene (B88987). These calculations solve approximations of the Schrödinger equation to map the electron distribution within the molecule, revealing insights into its chemical nature.

DFT calculations establish the optimized, lowest-energy conformation of the molecule. For this compound, this involves determining the precise bond lengths and angles of its polycyclic aromatic core and the orientation of the carbon-bromine (C-Br) bonds. The triphenylene (B110318) backbone provides a rigid, planar scaffold. Computational models confirm this planarity and provide the foundational geometry used in more complex simulations, such as its interaction with surfaces. These calculations are also used to determine the electronic properties, such as the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding the molecule's reactivity and optical characteristics.

Density Functional Theory (DFT) Studies for Properties and Reactivity

DFT is a widely used computational method to investigate the properties and reactivity of molecules. It has been applied to this compound, especially in the context of its use as a precursor for on-surface synthesis of carbon-based nanomaterials. researchgate.netacs.org DFT provides a balance between computational cost and accuracy, making it suitable for studying complex systems involving large molecules and metallic substrates.

The electronic properties of materials derived from this compound are a key area of investigation. While the specific HOMO-LUMO gap of the isolated monomer is a fundamental calculated property, its true utility is demonstrated when it is incorporated into larger systems. For instance, when this compound is used as a building block in a covalent organic framework (COF), the resulting electronic structure is directly influenced by the precursor.

In one such study, a phenyl tripyridine-based COF incorporating a triphenylene moiety derived from this compound was investigated. DFT calculations for this polymeric structure revealed a band gap of 2.1 eV. liverpool.ac.uk This demonstrates a key structure-property relationship: the electronic configuration of the this compound precursor is instrumental in defining the band gap, and thus the semiconductor properties, of the final macromolecular material. liverpool.ac.uk This ability to tune the electronic properties of polymers by selecting specific precursors is a cornerstone of materials science.

| Property | Value | Compound | Method |

| Band Gap | 2.1 eV | Phenyl Tripyridine COF with Triphenylene unit | DFT |

This table presents DFT-calculated band gap data for a polymer derived from this compound.

When studying on-surface reactions, understanding the interaction between the molecule and the substrate is the first critical step. DFT is employed to calculate the adsorption energy of this compound on various surfaces, such as the (111) facet of gold (Au). researchgate.net These calculations determine the most energetically favorable positions and orientations of the molecule on the surface.

The process involves placing the molecule at different sites (e.g., top, bridge, hollow sites) and in different orientations on a model slab of the metal substrate. The total energy of the combined system is calculated and compared to the sum of the energies of the isolated molecule and the clean slab. The difference yields the adsorption energy. A more negative value indicates a more stable adsorption configuration. For aromatic molecules on metal surfaces, it has been noted that standard DFT calculations can underestimate adsorption energies. researchgate.net Therefore, methods that include corrections for dispersion forces (van der Waals interactions), such as the DFT-D approach, are often used to achieve better agreement with experimental results. researchgate.net These calculations are essential for predicting the self-assembled structures that form upon deposition before any chemical reactions occur.

Charge density analysis, performed as part of DFT calculations, reveals the distribution of electrons within the this compound molecule and how this distribution is perturbed upon adsorption onto a substrate. This is crucial for understanding the mechanism of surface-catalyzed reactions like dehalogenation.

Upon adsorption on a catalytic metal surface like Au(111), a transfer of charge can occur between the molecule and the substrate. This charge transfer can weaken specific bonds within the molecule. For this compound, DFT calculations can show how the interaction with the gold surface affects the C-Br bonds. This electronic perturbation facilitates the cleavage of these bonds upon thermal annealing, which is the first step in the Ullmann coupling reaction used to form new C-C bonds. researchgate.netacs.org The analysis provides a theoretical basis for the catalytic role of the surface, moving beyond a simple picture of it being an inert support.

Molecular Dynamics (MD) Simulations for Self-Assembly and Dynamics

Based on available scientific literature, Molecular Dynamics (MD) simulations specifically focused on the self-assembly and dynamics of this compound have not been extensively reported. While DFT provides static, time-independent properties of the system, MD simulations are used to model the movement and interactions of molecules over time. Such simulations could provide valuable insights into the kinetic pathways of self-assembly, diffusion on the surface, and the dynamic processes leading to the formation of ordered monolayers prior to polymerization. However, the current body of research primarily relies on a combination of experimental Scanning Tunneling Microscopy (STM) to observe initial and final states, and DFT to calculate the energetics of these states, rather than MD to simulate the transition between them.

Computational Modeling of Structure-Property Relationships

Computational modeling is essential for establishing clear relationships between the molecular structure of this compound and the properties of the nanostructures it forms. The use of this molecule in on-surface synthesis provides a clear example of this principle.

The specific placement of the two bromine atoms at the 2 and 7 positions of the triphenylene core is a key structural feature that dictates the outcome of its polymerization. Computational studies, in concert with experimental observations, confirm that this specific substitution pattern leads to a stepwise dehalogenative homocoupling process on Au(111). researchgate.net DFT calculations can model the energy barriers for C-Br bond cleavage and subsequent C-C bond formation, explaining the temperatures at which these processes are observed experimentally. The models show how the precursor's C2h symmetry and reactivity directly translate into the formation of linear poly(triphenylene) chains, demonstrating a direct and predictable link between the monomer's structure and the final polymer's topology. researchgate.netacs.org

Computational Design of Functionalized Derivatives

The primary methodology employed in these theoretical investigations is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These quantum chemical methods allow for the calculation of a molecule's electronic structure and the prediction of its properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and absorption spectra.

Conceptual Framework for Computational Design:

The computational design process for functionalized this compound derivatives would typically involve the following steps:

Selection of Functional Groups: A variety of electron-donating and electron-withdrawing groups would be chosen for in silico analysis. The choice of these groups is dictated by the desired application. For instance, to create materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), functional groups that can tune the HOMO and LUMO levels to match the work functions of electrodes or the energy levels of other active layer materials are selected.

Molecular Modeling: The this compound core is computationally modeled, and the selected functional groups are attached at various positions. The bromine atoms at the 2 and 7 positions serve as convenient handles for further functionalization through cross-coupling reactions.

Geometry Optimization: The geometry of each designed molecule is optimized to find its most stable three-dimensional conformation. This is a crucial step as the molecular geometry significantly influences the electronic properties.

Calculation of Electronic Properties: Using DFT, the electronic properties of the optimized structures are calculated. Key parameters of interest include:

HOMO and LUMO Energies: These frontier molecular orbitals are critical in determining the charge injection and transport properties of a material. The HOMO level relates to the ionization potential and the ability to donate an electron, while the LUMO level is related to the electron affinity and the ability to accept an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its potential for electronic applications. A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.

Absorption Spectra: TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of the designed molecules. This is essential for applications such as organic solar cells, where efficient light absorption is required.

Expected Effects of Functionalization:

Based on computational studies of other brominated and functionalized PAHs, the following trends would be anticipated for this compound derivatives:

Electron-Donating Groups (e.g., -NH₂, -OCH₃): The introduction of electron-donating groups is expected to raise the HOMO energy level, which can facilitate hole injection in electronic devices.

Electron-Withdrawing Groups (e.g., -NO₂, -CN): Conversely, electron-withdrawing groups are predicted to lower the LUMO energy level, aiding in electron injection.

Extended π-Conjugation: Functional groups that extend the π-conjugated system of the triphenylene core are likely to lead to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum.

While specific data tables for functionalized this compound derivatives are not available in the reviewed literature, the following table illustrates the type of data that would be generated from such computational studies, based on findings for other functionalized aromatic systems.

| Derivative | Functional Group | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

| Hypothetical Derivative 1 | Electron-Donating | -5.2 | -1.8 | 3.4 | 380 |

| Hypothetical Derivative 2 | Electron-Withdrawing | -5.8 | -2.5 | 3.3 | 400 |

| Hypothetical Derivative 3 | Extended Conjugation | -5.4 | -2.2 | 3.2 | 420 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound derivatives.

Applications of 2,7 Dibromotriphenylene in Organic Electronic Materials

Building Block for Organic Semiconductors

Organic semiconductors are the active components in a range of optoelectronic devices, including OLEDs and OPVs. ucsb.edu The performance of these devices is highly dependent on the charge transport characteristics of the semiconductor material, which in turn are dictated by molecular structure, packing in the solid state, and electronic coupling between molecules. ucsb.edusemanticscholar.org 2,7-Dibromotriphenylene (B88987) serves as a foundational unit for creating both small-molecule and polymeric semiconductors with tailored properties. tcichemicals.comchemscene.com

The primary role of this compound in forming conductive pathways is to act as a monomer in polymerization reactions. The bromine atoms are leaving groups in well-established C-C bond-forming reactions, most notably surface-catalyzed Ullmann coupling. researchgate.netresearchgate.net

In this process, this compound molecules are deposited onto a metallic substrate, such as gold (Au(111)) or copper (Cu(110)), under ultra-high vacuum conditions. researchgate.netresearchgate.net Heating the substrate provides the energy to break the carbon-bromine (C-Br) bonds, a process known as dehalogenation. This creates highly reactive aryl radical species on the surface. These radicals then couple with each other to form new carbon-carbon bonds, extending the π-conjugated system and creating one-dimensional (1D) or two-dimensional (2D) polymers. researchgate.net The specific structure of the resulting polymer is dictated by the geometry of the initial this compound building block. researchgate.net This on-surface synthesis approach allows for the creation of atomically precise nanostructures, such as polyphenyl chains or graphene-like nanoribbons, which form the conductive pathways for charge carriers. researchgate.net

The efficiency of charge transport is a critical parameter for any organic semiconductor. beilstein-journals.org In materials derived from this compound, the triphenylene (B110318) core provides a large, flat π-system that can facilitate intermolecular charge hopping, which is the primary mechanism of charge transport in many organic semiconductors. aps.org The way these molecules pack together in the solid state strongly influences the electronic coupling between them and, consequently, the charge carrier mobility. ucsb.edu

Studies on related disc-shaped polycyclic aromatic hydrocarbons (PAHs) show that extending the π-conjugation, for instance by fusing thiophene (B33073) rings, can enhance intermolecular interactions and lead to higher charge carrier mobility. scielo.br Theoretical and experimental studies on various organic semiconductors demonstrate that charge carrier mobility can be modulated by chemical functionalization. For example, in violanthrone (B7798473) derivatives, the introduction of different alkyl chains affects the intermolecular distance and π-π interactions, with linear chains leading to higher hole mobilities (up to 1.0 x 10⁻² cm² V⁻¹ s⁻¹) compared to branched chains. beilstein-journals.org Similarly, for coronene (B32277) derivatives, the addition of thiophene rings was found to modulate whether the material is better as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor. scielo.br

While specific charge transport data for polymers made purely from this compound is highly dependent on the final structure, the general principles derived from similar systems are applicable. The rigid triphenylene unit is expected to promote ordered packing, and by copolymerizing it with other aromatic units, researchers can fine-tune the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to optimize either hole or electron transport for specific device applications. beilstein-journals.orgscielo.br

Interactive Data Table: Charge Mobility in Representative Organic Semiconductors

This table presents charge carrier mobilities for various organic semiconductor derivatives, illustrating how molecular structure influences transport properties. This provides context for the expected performance of systems based on this compound.

| Compound Family | Derivative | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | Reference |

| Violanthrone | Branched Alkyl Chains | 3.6 x 10⁻⁶ | Not Reported | beilstein-journals.org |

| Violanthrone | Linear Hexyl Chains | 3.15 x 10⁻⁴ | Not Reported | beilstein-journals.org |

| Violanthrone | Linear Octyl Chains | 1.76 x 10⁻⁴ | Not Reported | beilstein-journals.org |

| Thienocoronene | One Thiophene Ring | Lower | Higher (n-type candidate) | scielo.br |

| Thienocoronene | Two Thiophene Rings | Higher (p-type candidate) | Lower | scielo.br |

Organic Light-Emitting Diodes (OLEDs)

OLEDs are solid-state lighting devices where an organic emissive layer is sandwiched between two electrodes. oled.comeuropa.eu When a voltage is applied, electrons and holes are injected into the organic layers, where they combine to form excitons that release energy in the form of light. oled.com The device structure is typically multilayered, including hole transport layers (HTL), electron transport layers (ETL), and an emissive layer (EML) to achieve high efficiency and stability. sigmaaldrich.combohrium.com Triphenylene-based materials, synthesized from precursors like this compound, are particularly useful in these devices. google.comlookchem.com

In a phosphorescent OLED (PhOLED), the emissive layer consists of a phosphorescent guest molecule (dopant) dispersed within a host material. ossila.com The host material plays a crucial role: it must transport charge carriers and efficiently transfer the energy of the formed excitons to the phosphorescent dopant. ossila.comnih.gov A key requirement for a host material is that its triplet energy level must be higher than that of the dopant to prevent energy back-transfer, which would reduce efficiency. google.com

Triphenylene and its derivatives are excellent candidates for host materials due to their high triplet energy. google.com The rigid and highly conjugated structure of triphenylene provides the necessary electronic properties and thermal stability. google.com this compound can be converted into more complex triphenylene derivatives, such as 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, which is a key intermediate for synthesizing host materials for OLEDs. lookchem.com By using triphenylene-based hosts, high-efficiency PhOLEDs, including those emitting deep blue light, can be fabricated. google.comrsc.org

While primarily known for their use as host materials, derivatives of this compound are also integral to the development of other crucial OLED layers. The functionalization at the 2 and 7 positions allows for the synthesis of materials specifically designed for electron transport layers (ETLs) or hole transport layers (HTLs). lookchem.comscholaris.ca

For instance, 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, derived from this compound, is a versatile building block for creating electron transport materials (ETMs). lookchem.com An efficient ETL is critical for balancing the injection of electrons and holes into the emissive layer, a key factor for achieving high quantum efficiency. scholaris.cachalcogen.ro

In some device architectures, a thin carrier modulation layer (CML) is inserted to precisely control charge balance and confine excitons within the emissive layer. mdpi.com Materials derived from triphenylene could be suitable for such layers. For example, using a nano CML of materials like mCP or TCTA has been shown to improve efficiency and reduce efficiency roll-off at high brightness by widening the recombination zone. mdpi.com

Interactive Data Table: Performance of OLEDs with Advanced Host and Carrier Layer Materials

This table summarizes the performance of various OLEDs that utilize specific host or carrier layer materials, demonstrating the impact of material selection on device efficiency.

| Device Type | Host/Layer Material | Emitter | Max. External Quantum Efficiency (EQE) [%] | Turn-on Voltage [V] | Reference |

| Blue SL-PhOLED | SPA-2-FPOPh2 | FIr6 | 9.1% | < 3.0 V | rsc.org |

| Sky Blue SL-PhOLED | SPA-2,7-F(POPh2)2 | FIrpic | 18% | Not Specified | rsc.org |

| White OLED | TPA-L-BN (Host) | Phosphor/TADF | 23.4% | Not Specified | rsc.org |

| p-doped OLED | TDATA (HTL) | Alq3 | Not Specified | 2.5 V (for 1 cd/m²) | researchgate.net |

| Blue PhOLED | mCP & TCTA (CML) | Not Specified | Improved efficiency | Not Specified | mdpi.com |

Organic Photovoltaic Cells (OPVs) and Solar Cells

Organic photovoltaic (OPV) cells, or organic solar cells, convert sunlight into electricity using organic semiconductor materials. nrel.govossila.com A common OPV device structure is the bulk heterojunction (BHJ), where an electron-donating material and an electron-accepting material are blended together to form the active layer. nrel.govrenewableinstitute.org The properties of these donor and acceptor materials are critical for device performance, governing light absorption, charge separation, and charge transport. nih.govrsc.org

This compound is a valuable building block for the synthesis of these photoactive materials. tcichemicals.com Its rigid, electron-rich triphenylene core can be incorporated into conjugated polymers that serve as the electron donor in a BHJ. Through Suzuki or Stille coupling reactions at the bromine sites, this compound can be copolymerized with various electron-deficient units. This donor-acceptor (D-A) copolymer strategy is a powerful method for tuning the polymer's bandgap to maximize absorption of the solar spectrum and for optimizing the HOMO/LUMO energy levels for efficient charge separation at the donor-acceptor interface. nrel.govliverpool.ac.uk

The development of novel organic semiconductors is essential for improving OPV efficiency and stability. nih.gov The versatility of this compound allows for the systematic modification of polymer backbones, enabling researchers to study structure-property relationships and design more effective materials for next-generation organic solar cells. tcichemicals.comliverpool.ac.uk While the field has seen a significant shift towards non-fullerene acceptors, the principles of designing efficient donor polymers using building blocks like this compound remain highly relevant. ossila.com

Active Layer Components in OPVs

Derivatives of this compound are developed for these applications. The triphenylene unit can be incorporated into larger molecular structures or polymers designed to function as either the electron-donating or electron-accepting component in the BHJ. While fullerenes and their derivatives have historically dominated as the acceptor materials, significant research has been dedicated to developing non-fullerene acceptors (NFAs) to improve efficiency and stability. ucl.ac.uk1-material.com The chemical versatility of this compound makes it a valuable precursor for creating novel materials intended to optimize the morphology and electronic properties of the OPV active layer. youtube.com

Impact on Power Conversion Efficiency

The power conversion efficiency (PCE) is the primary metric for evaluating a solar cell's performance. In OPVs, PCE is highly dependent on the properties of the donor and acceptor materials, including their light absorption, energy levels, and charge carrier mobilities. youtube.com The design of materials derived from this compound aims to enhance these properties.

For instance, in the context of perovskite solar cells, which share many principles with OPVs, hole-transporting materials (HTMs) synthesized from this compound have demonstrated a significant impact on device performance. A study comparing two new triphenylene-cored HTMs, TPH-D and TPH-T, with the widely used spiro-OMeTAD showed that the novel materials could achieve comparable or superior performance. The device using TPH-T as the HTM achieved a PCE of 18.01%, which was slightly higher than the 17.88% obtained with the conventional spiro-OMeTAD. rsc.org This indicates that molecular design originating from the this compound scaffold can lead to highly effective materials for improving solar cell efficiencies.

Perovskite Solar Cells Integration

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, with certified efficiencies now rivaling those of conventional silicon-based cells. nih.govrsc.org A typical PSC architecture consists of a perovskite absorber layer sandwiched between an electron transport layer (ETL) and a hole transport layer (HTL). nih.govsigmaaldrich.com The HTL plays a crucial role in efficiently extracting holes from the perovskite layer and transporting them to the electrode, while simultaneously blocking electrons. sigmaaldrich.com

This compound has been successfully used as a starting material to create novel, two-dimensional, triphenylene-cored HTMs for efficient PSCs. rsc.org In one study, two such materials, TPH-D and TPH-T, were synthesized via Buchwald-Hartwig amination and Suzuki coupling reactions, respectively, using this compound as the central precursor. rsc.org These materials were designed to have excellent thermal stability and suitable energy levels for facilitating hole extraction from the perovskite layer. Time-resolved photoluminescence measurements showed that the TPH-T-coated perovskite film exhibited the fastest decay lifetime (1.5 ns) compared to TPH-D (7.8 ns) and the standard spiro-OMeTAD (3.2 ns), indicating more efficient hole collection and interfacial charge transport. rsc.org

The integration of these materials into PSCs yielded impressive results, as detailed in the table below.

| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| TPH-D | 1.05 | 22.19 | 73.0 | 17.02 |

| TPH-T | 1.06 | 22.37 | 76.0 | 18.01 |

| spiro-OMeTAD | 1.06 | 22.25 | 75.7 | 17.88 |

| Data sourced from Chen et al., 2021 rsc.org |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components for next-generation electronics, offering advantages such as flexibility, low-cost fabrication, and large-area coverage. nih.govrsc.org An OFET consists of an organic semiconductor layer, a gate electrode, an insulator layer, and source/drain electrodes. nih.govtcichemicals.com The performance of an OFET is largely determined by the properties of the organic semiconductor, which functions as the active material in the transistor channel. nih.gov

Active Materials and Charge Mobility

The active material in an OFET must be able to efficiently transport charge carriers (holes or electrons) between the source and drain electrodes upon application of a gate voltage. tcichemicals.com Charge carrier mobility (μ) is a key parameter used to evaluate the performance of an OFET, with higher mobility enabling faster switching speeds and higher current output. tcichemicals.com Materials based on extended π-conjugated systems, such as polycyclic aromatic hydrocarbons and oligothiophenes, are commonly used as active materials. nih.gov

This compound serves as a foundational unit for building larger, high-performance organic semiconductors for OFETs. The triphenylene core is a discotic mesogen known to self-assemble into ordered columnar structures, which can facilitate efficient intermolecular charge hopping, a critical factor for achieving high mobility. tcichemicals.com By polymerizing or functionalizing this compound, new materials can be created that leverage this inherent structural advantage to enhance charge transport within the active layer of an OFET. icmab.es

| Parameter | Description | Relevance to OFETs |

| Charge Mobility (μ) | The average velocity of charge carriers in the semiconductor under an applied electric field. researchgate.net | A higher mobility leads to faster device operation and higher on-currents. tcichemicals.com |

| On/Off Ratio | The ratio of the current when the transistor is "on" to the current when it is "off". | A high ratio is essential for digital logic applications to distinguish between states. nih.gov |

| Threshold Voltage (VT) | The minimum gate voltage required to turn the transistor "on" and form a conductive channel. | A low threshold voltage is desirable for low-power applications. nih.gov |

Influence of Molecular Design on OFET Performance

The performance of an OFET is intrinsically linked to the molecular design of the organic semiconductor. nih.gov Chemical modification of a core structure like triphenylene allows for fine-tuning of its electronic properties, stability, and processability. tcichemicals.com Using this compound as a scaffold, chemists can attach various functional groups or extend the π-conjugation through polymerization.

These modifications influence several key factors:

Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels can be adjusted to match the work function of the electrodes, reducing the energy barrier for charge injection. icmab.es

Molecular Packing: The introduction of side chains can alter the way molecules arrange in the solid state, affecting the intermolecular distance and π-orbital overlap, which directly impacts charge mobility. tcichemicals.com

Solubility and Processability: Attaching appropriate side groups can make the resulting semiconductor soluble, enabling low-cost solution-based fabrication techniques like spin-coating or inkjet printing. nih.gov

Therefore, the strategic use of this compound as a starting point enables the systematic development of new organic semiconductors with properties tailored to achieve high-performance OFETs. icmab.es

Polymer Synthesis and Materials Chemistry

This compound is a highly versatile building block in materials chemistry, primarily serving as a monomer for the synthesis of π-conjugated polymers and complex organic materials. lookchem.com The two bromine atoms act as reactive handles for a variety of cross-coupling reactions, allowing it to be connected to other aromatic units.

A prominent method for polymerizing this compound is through surface-confined Ullmann coupling. researchgate.netresearchgate.net In this process, the precursor molecules are deposited on a metal surface, typically gold (Au), and thermally activated. This causes the bromine atoms to detach and allows the triphenylene units to form covalent carbon-carbon bonds, resulting in one-dimensional (1D) nanowires or two-dimensional (2D) polymers directly on the substrate. researchgate.net

Furthermore, this compound is a key precursor for other important synthetic intermediates. It can be converted into 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene via a Miyaura borylation reaction. lookchem.com This boronate ester derivative is an essential monomer for Suzuki coupling reactions, a powerful and widely used method for forming C-C bonds in polymer chemistry. lookchem.com This route opens up possibilities for creating a vast range of copolymers with tailored electronic and optical properties for applications in organic electronics. lookchem.com Its utility is also demonstrated in the synthesis of specific materials like BPy-TP2, where the triphenylene core is first brominated to yield the 2,7-dibromo intermediate before subsequent reactions. smolecule.com

Monomer for Conjugated Polymers

This compound is utilized as a monomer for the synthesis of conjugated polymers. warshel.com Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system responsible for their unique electronic and optical properties. nih.gov The bromine atoms on the this compound molecule serve as functional handles for various cross-coupling polymerization reactions, such as Suzuki, Stille, and Yamamoto couplings. gatech.edubeilstein-journals.org

These polymerization methods allow for the incorporation of the triphenylene unit into a larger polymer chain, often alongside other aromatic or functional monomers. beilstein-journals.org By carefully selecting the comonomers, chemists can fine-tune the properties of the resulting polymer. mdpi.com For instance, alternating the electron-rich triphenylene unit with electron-deficient moieties can create donor-acceptor type copolymers, which are of significant interest in organic electronics. metu.edu.tr The ability to create these complex polymer architectures makes this compound a valuable intermediate for producing materials with specific, enhanced electronic characteristics. warshel.comlookchem.com

Table 1: Polymerization Reactions for Conjugated Polymers

| Polymerization Method | Description | Typical Reactants for this compound |

|---|---|---|

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Reacts with a monomer containing boronic acid or boronic ester groups. |

| Stille Coupling | A palladium-catalyzed cross-coupling reaction between an organotin compound and an organohalide. | Reacts with a monomer containing an organostannane (tin) group. |

| Yamamoto Coupling | A nickel-catalyzed polymerization of aryl halides. | Reacts with itself or other aryl dihalides to form polyarylenes. |

| Direct Heteroarylation Polymerization (DHAP) | A more recent, atom-economical method that directly couples C-H bonds with C-Halogen bonds, catalyzed by palladium. | Reacts with monomers containing activated C-H bonds, such as thiophenes. |

This table provides an overview of common polymerization techniques used to synthesize conjugated polymers from monomers like this compound.

Optoelectronic Properties of Resulting Polymers

The incorporation of this compound into a conjugated polymer backbone significantly influences the optoelectronic properties of the final material. warshel.comrsc.org The inherent characteristics of the triphenylene unit, such as its high charge carrier mobility and good thermal stability, can be imparted to the polymer. The extended π-conjugation length in these polymers leads to strong light absorption and emission in the visible and ultraviolet parts of the spectrum, a critical feature for optoelectronic devices. mdpi.com

The final properties are a result of several factors, including the choice of comonomer, the polymer's molecular weight, and its regioregularity. nih.gov For example, polymers synthesized to have a highly ordered, regular structure (regioregular) often exhibit enhanced charge transport and more defined absorption spectra compared to their irregular counterparts. nih.gov The ability to engineer the molecular structure through chemical synthesis allows for precise control over the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. metu.edu.tr This tuning of the electronic band gap is essential for optimizing the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comrsc.org

Table 2: Key Optoelectronic Properties of Conjugated Polymers

| Property | Description | Relevance to Devices |

|---|---|---|

| Band Gap (Eg) | The energy difference between the HOMO and LUMO levels. It determines the wavelengths of light the polymer can absorb and emit. metu.edu.tr | Crucial for tuning the color of OLEDs and the absorption spectrum of solar cells. mdpi.com |

| Charge Carrier Mobility | The speed at which charge (electrons or holes) moves through the material under an electric field. | High mobility is essential for efficient operation of organic field-effect transistors (OFETs) and solar cells. beilstein-journals.org |

| Photoluminescence (PL) Quantum Yield | The efficiency of the material in converting absorbed light into emitted light (fluorescence or phosphorescence). | A high quantum yield is desirable for bright and efficient OLEDs. mdpi.com |

| Absorption Spectrum | The range of light wavelengths a material can absorb. | Needs to be broad and match the solar spectrum for efficient organic solar cells. mdpi.com |

This table summarizes important optoelectronic properties that are tailored in conjugated polymers for various applications.

Photosensitive Materials for Optoelectronic Devices

The structural characteristics of this compound and its derivatives make them suitable for use as photosensitive materials. warshel.com A photosensitive material is one that undergoes a physical or chemical change upon exposure to light. wikipedia.org This property is fundamental to the operation of numerous optoelectronic devices that rely on the interaction between light and matter to function. routledge.comresearchgate.net The triphenylene moiety can absorb light energy, leading to photochemical reactions that can be harnessed in various applications. warshel.com

Photolithography

Photolithography is a key process in microfabrication used to pattern substrates, most notably in the manufacturing of integrated circuits. wikipedia.org The process uses a light-sensitive chemical called a photoresist to transfer a pattern from a photomask to a surface. wikipedia.orgnih.gov Photoresists are formulations that change their solubility in a developer solution after being exposed to light. wikipedia.org

Given that this compound-based materials can be designed to undergo photochemical reactions upon absorbing light energy, they have potential as a component in photoresist formulations. warshel.com For instance, in a negative photoresist, light exposure can initiate a polymerization or cross-linking reaction, making the exposed regions insoluble. wikipedia.org Conversely, in a positive resist, light could induce a reaction that breaks down the polymer, making the exposed areas more soluble. The stability and reactivity of the triphenylene core could be exploited to create highly precise and durable masks for etching processes. warshel.com

Fiber Optic Communications

Fiber optic communication systems transmit information as pulses of light through optical fibers over long distances. wikipedia.orgcecmohali.org These systems rely on a variety of optoelectronic devices, including transmitters to generate the light signal, modulators to encode data onto it, and receivers to convert the signal back into electrical information. researchgate.net